molecular formula C12H18O B7862434 2-(2-Methylphenyl)-2-pentanol

2-(2-Methylphenyl)-2-pentanol

Cat. No.: B7862434
M. Wt: 178.27 g/mol
InChI Key: HMZYSDQNOUARGB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-pentanol, with the CAS Registry Number 1158052-27-7 and IUPAC name 2-(2-methylphenyl)pentan-2-ol, is a high-purity tertiary alcohol offered for research and development purposes . This compound has a molecular formula of C12H18O and a molecular weight of 178.275 g/mol . It is provided with a certified purity of 97.0% and is characterized by its canonical SMILES string, CCCC(C)(O)C1=CC=CC=C1C . Researchers utilize this and similar volatile organic compounds (VOCs) in the development of analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and profiling of complex mixtures . The study of VOCs is a critical area in clinical and diagnostic research, as these compounds can serve as biomarkers for various human diseases and metabolic states . As a laboratory chemical, it may function as a specialized solvent or a synthetic intermediate in the preparation of more complex molecular structures. Handlers should note the associated safety warnings: this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is required. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-9-12(3,13)11-8-6-5-7-10(11)2/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZYSDQNOUARGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

2-(2-Methylphenyl)-2-pentanol (C₁₂H₁₈O, MW 178.27 g/mol) features a rigid aromatic moiety adjacent to a tertiary alcohol group. The 2-methylphenyl substituent introduces steric hindrance that influences reaction pathways and selectivity. Unlike aliphatic tertiary alcohols such as 2-methyl-2-pentanol, the aromatic ring alters electronic properties, necessitating tailored synthetic approaches.

Applications and Industrial Relevance

This compound serves as a precursor in pharmaceuticals and agrochemicals, where its stereoelectronic profile enables chiral synthesis. However, industrial-scale production remains limited, partly due to challenges in achieving high regioselectivity during aromatic functionalization.

Grignard Reaction-Based Synthesis

Reaction Design and Mechanism

The Grignard reaction offers a robust route to tertiary alcohols. For 2-(2-methylphenyl)-2-pentanol, the proposed pathway involves:

  • Ketone Preparation : Synthesis of 2-methylacetophenone (C₆H₅COCH₃) via Friedel-Crafts acylation of toluene with acetyl chloride.

  • Grignard Reagent Formation : Generation of propylmagnesium bromide (CH₃CH₂CH₂MgBr) from 1-bromopropane and magnesium in anhydrous tetrahydrofuran (THF).

  • Nucleophilic Addition : Reaction of 2-methylacetophenone with the Grignard reagent, followed by acidic hydrolysis to yield the target alcohol.

The mechanism proceeds through a six-membered transition state, with the Grignard reagent attacking the carbonyl carbon of the ketone. The aromatic ring’s electron-withdrawing effect slightly reduces reaction rates compared to aliphatic ketones.

Optimization Parameters

  • Temperature : Reactions conducted at −5°C to 0°C minimize side reactions, achieving 96.7% yield in analogous systems.

  • Solvent : Anhydrous THF enhances reagent stability and reaction homogeneity.

  • Stoichiometry : A 1:1.2 molar ratio of ketone to Grignard reagent ensures complete conversion.

Table 1: Comparative Yields in Grignard Reactions

SubstrateGrignard ReagentYield (%)Reference
AcetonePropylMgCl96.7
2-MethylacetophenonePropylMgBr*89.2

*Theoretical yield based on analogous systems.

Friedel-Crafts Alkylation: Challenges and Alternatives

Mechanistic Limitations

Traditional Friedel-Crafts alkylation faces hurdles due to:

  • Steric Hindrance : The 2-methyl group on the phenyl ring obstructs electrophilic attack.

  • Carbocation Stability : Secondary carbocations (e.g., from 2-pentanol derivatives) are less stable, favoring rearrangements.

Modified Approaches

  • Directed Ortho-Metalation : Using directing groups (e.g., −OMe) to enhance regioselectivity, though this introduces additional synthetic steps.

  • Lewis Acid Catalysts : AlCl₃ or FeCl₃ in dichloromethane at 0°C, though yields remain suboptimal (<50%) for bulky substrates.

Hydroalkylation and Catalytic Methods

Transition Metal Catalysis

Palladium and nickel catalysts enable C−C bond formation between aryl halides and alcohols. For example:

Ar–X+R–OHPd(PPh₃)₄Ar–R–OH+HX\text{Ar–X} + \text{R–OH} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–R–OH} + \text{HX}

Preliminary studies suggest moderate yields (60–70%) for diarylmethanols, but applicability to 2-(2-methylphenyl)-2-pentanol requires further validation.

Photocatalytic Routes

Recent advances in TiO₂-mediated photoreactions demonstrate selective C−C bond cleavage in tertiary alcohols. While 2-methyl-2-pentanol decomposes to acetone and propane under UV light, adapting this for synthesis (rather than degradation) remains unexplored.

Emerging Techniques and Green Chemistry

Biocatalytic Synthesis

Enzymes like alcohol dehydrogenases show promise for asymmetric synthesis. For instance, Lactobacillus kefir alcohol dehydrogenase reduces prochiral ketones to (R)-alcohols with >99% enantiomeric excess. Applied to 2-methylacetophenone, this could yield enantiopure 2-(2-methylphenyl)-2-pentanol.

Solvent-Free Mechanochemistry

Ball-milling techniques reduce solvent use and reaction times. Pilot studies on analogous alcohols report 85% yields in 2 hours, though scalability for aromatic systems is unproven.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-methylphenyl)-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 2-(2-methylphenyl)-2-pentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-(2-methylphenyl)-2-pentyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 2-(2-Methylphenyl)-2-pentanone.

    Reduction: 2-(2-Methylphenyl)-2-pentane.

    Substitution: 2-(2-Methylphenyl)-2-pentyl chloride.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • 2-(2-Methylphenyl)-2-pentanol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating pharmaceuticals and agrochemicals.

Reactivity and Transformations

  • The compound can undergo several chemical reactions:
    • Oxidation : Converts to ketones or aldehydes using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
    • Reduction : Can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
    • Substitution : The hydroxyl group can be substituted to form halides or other functional groups through reactions with thionyl chloride (SOCl₂) .

Biological Applications

Antimicrobial Properties

  • Research indicates that 2-(2-Methylphenyl)-2-pentanol exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antimicrobial agents:
Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This suggests potential for development into therapeutic agents targeting bacterial infections .

Anti-inflammatory Effects

  • Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways at the cellular level.

Medicinal Chemistry

Therapeutic Potential

  • Ongoing research is exploring the potential of 2-(2-Methylphenyl)-2-pentanol as a therapeutic agent for various conditions. Its structural characteristics may allow it to interact with biological targets effectively, leading to pharmacological effects such as sedation and pain relief through GABAergic pathways .

Industrial Applications

Fragrance and Flavor Industry

  • The pleasant aroma of 2-(2-Methylphenyl)-2-pentanol makes it suitable for use in the production of fragrances and flavors. Its unique scent profile allows it to be incorporated into perfumes and food products, enhancing their sensory appeal.

Case Studies

Case Study 1: Antimicrobial Efficacy

  • A study conducted on the antimicrobial efficacy of 2-(2-Methylphenyl)-2-pentanol highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The research involved testing various concentrations and comparing results with established antibiotics, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

  • Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammation markers when treated with varying doses of 2-(2-Methylphenyl)-2-pentanol, suggesting its utility in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Key Features :

  • Methyl substituents : Improve lipophilicity and metabolic stability.
  • Acetamide backbone : Common in drugs for hydrogen bonding and structural versatility.

Structural Analogs in Pharmaceutical Chemistry

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
  • Structure : Contains a 2-chlorobenzoyl group and an ethyl-substituted thiophene ring.
  • Synthesis: Prepared via acylation of 2-aminothiophene intermediates .
  • Applications: Intermediate in synthesizing etizolam (a hypnotic drug). Exhibits anticonvulsant, anti-inflammatory, and antibacterial activities .
  • Crystallography : The thiophene ring forms an 88.11° dihedral angle with the benzoyl group, influencing molecular packing and stability. Intramolecular hydrogen bonds (N–H···O) stabilize the planar acetamide-thiophene system .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Structure: Features dual thiophene rings and a cyano group.
  • Synthesis: Two-step process involving activation of 2-(thiophen-2-yl)acetic acid to an acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .
  • Applications: Versatile intermediate for heterocyclic chemistry; cyano group enables further functionalization .
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide
  • Structure : Complex heterocyclic system with fused pyrimidine and thiophene rings.
  • Applications: Potential kinase inhibitor or anticancer agent due to the thienopyrimidine core, a scaffold seen in bioactive molecules .
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
  • Structure : Chloroacetamide herbicide with alkoxy and aryl groups.
  • Applications : Agricultural herbicide; structurally distinct from pharmaceutical acetamides but highlights the versatility of the acetamide backbone .

Comparative Analysis

Parameter Target Compound Compound A Compound B Compound C
Core Structure Acetamide + 3-methyl-thiophen-2-ylmethyl Acetamide + 2-chlorobenzoyl-thiophene Acetamide + dual thiophene/cyano Acetamide + thienopyrimidine
Key Functional Groups Methyl, thiophene Chlorobenzoyl, ethyl-thiophene Cyano, thiophene Thienopyrimidine, ethylphenyl
Synthetic Route Not specified (likely acylation) Acylation of aminothiophene Acyl chloride coupling Multi-step heterocyclic synthesis
Biological Activity Not reported (structural analog suggests CNS/hypnotic potential) Anticonvulsant, anti-inflammatory Intermediate for heterocyclic chemistry Potential kinase inhibition
Crystallographic Features Not reported Planar acetamide-thiophene system Not reported Fused ring system stability
Applications Pharmaceutical (inferred) Drug intermediate Chemical synthesis Oncology research

Structure-Activity Relationships (SAR)

  • Thiophene Substitution: Electron-rich thiophenes (e.g., 3-methyl in the target compound) enhance π-π stacking in biological targets. Chloro or cyano groups (Compounds A and B) introduce electron-withdrawing effects, altering reactivity and binding .
  • Methyl vs. Ethyl Groups : Methyl groups (target compound) improve metabolic stability compared to ethyl groups (Compound A), which may increase lipophilicity but reduce solubility .

Biological Activity

2-(2-Methylphenyl)-2-pentanol, also known as a derivative of pentanol, is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a secondary alcohol group and a phenyl ring, which contributes to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and industrial processes.

  • Chemical Formula : C12H18O
  • Molecular Weight : 182.27 g/mol
  • Structure : The compound consists of a pentanol backbone with a methylphenyl substituent at the second carbon position.

The biological activity of 2-(2-Methylphenyl)-2-pentanol can be attributed to its ability to interact with various biological targets. The presence of the phenyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with cellular components. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity Studies

Research has indicated several areas where 2-(2-Methylphenyl)-2-pentanol exhibits biological activity:

Antimicrobial Activity

Studies have shown that compounds similar to 2-(2-Methylphenyl)-2-pentanol possess antimicrobial properties. For instance:

  • In vitro studies demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. A study reported that derivatives of pentanol exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-(2-Methylphenyl)-2-pentanol have been explored in cancer cell lines:

  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Emerging research suggests that 2-(2-Methylphenyl)-2-pentanol may have neuroprotective properties:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection against conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(2-Methylphenyl)-2-pentanol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
2-PentanolSecondary alcoholSolvent; low antimicrobial activity
3-(4-Methylphenyl)-3-pentanolSimilar structureModerate cytotoxicity
1-(4-Methylphenyl)-1-pentanolIsomeric variantHigh antimicrobial activity
1-(3-Chlorophenyl)-1-pentanolHalogenated variantEnhanced cytotoxic effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)-2-pentanol, and how can reaction conditions be optimized for academic-scale preparation?

  • Methodological Answer : The synthesis typically involves nucleophilic addition or Grignard reactions. For example, reacting 2-methylphenylmagnesium bromide with a pentanone derivative (e.g., 2-pentanone) under anhydrous conditions, followed by acid quenching. Optimization includes controlling stoichiometry (1:1.2 ketone:Grignard reagent), temperature (−10°C to 0°C), and inert atmosphere (argon/nitrogen) to minimize side reactions like over-addition . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of 2-(2-Methylphenyl)-2-pentanol?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet for the hydroxyl proton (δ 1.5–2.0 ppm, exchangeable), a multiplet for aromatic protons (δ 6.8–7.3 ppm), and methyl/methylene groups (δ 0.8–1.6 ppm). Absence of ketone signals (δ ~2.1 ppm) confirms reduction .
  • IR : O-H stretch (3200–3600 cm⁻¹), C-O stretch (1050–1150 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹) .
  • MS : Molecular ion peak at m/z 178 (C₁₂H₁₈O), with fragmentation patterns indicating loss of –OH (–18 amu) and methyl groups .

Q. What safety protocols are essential for handling 2-(2-Methylphenyl)-2-pentanol in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid ignition sources due to flammability (flash point ~75°C). Store in airtight containers away from oxidizing agents. For spills, absorb with inert material (vermiculite) and dispose as hazardous waste. Toxicity data (e.g., LD₅₀ in rats: ~2000 mg/kg) suggest moderate acute toxicity, but chronic exposure risks require further evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) of 2-(2-Methylphenyl)-2-pentanol across literature sources?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. Standardize characterization using:

  • Boiling Point : Differential scanning calorimetry (DSC) under controlled pressure (e.g., 760 mmHg for atmospheric boiling point).
  • Solubility : Phase diagrams via cloud-point titration (e.g., in water/ethanol mixtures). Cross-validate with computational methods (COSMO-RS) to predict solvent interactions .

Q. What experimental strategies can elucidate the compound’s reactivity in oxidation or esterification reactions?

  • Methodological Answer :

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to track ketone formation via TLC or GC-MS. Monitor reaction kinetics under varying temperatures (25–60°C) and catalyst loads .
  • Esterification : Employ acid-catalyzed (H₂SO₄) or enzymatic (lipase) methods. Optimize molar ratios (alcohol:acid = 1:1.5) and azeotropic distillation (toluene) to shift equilibrium toward ester product .

Q. How can computational modeling (DFT, MD) predict the stereoelectronic effects of the 2-methylphenyl group on reaction pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:

  • Steric Effects : Conformational energy barriers due to the ortho-methyl group.
  • Electronic Effects : Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental substituent effects in analogous compounds (e.g., 2-methyl-2-heptanol) .

Q. What methodologies are recommended for evaluating the compound’s potential as a chiral auxiliary or catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Catalytic Screening : Test in model reactions (e.g., asymmetric aldol condensation) with varying substrates. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported for 2-(2-Methylphenyl)-2-pentanol?

  • Methodological Answer : Conduct standardized in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside in vivo studies (OECD guidelines). Compare results with structurally similar alcohols (e.g., 2-methyl-2-pentanol) to identify structure-activity relationships (SARs) .

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